4-Bromo-2-(tert-butoxy)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEKMEFODVJTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Novel Pyrimidine Scaffolds for Drug Discovery: A Technical Guide
Version: 2.0 (2025 Update) Audience: Medicinal Chemists, Computational Biologists, and Drug Development Leads.
Executive Summary: The Renaissance of the Pyrimidine Core
The pyrimidine heterocycle remains a "privileged scaffold" in medicinal chemistry due to its resemblance to endogenous nucleobases and its ability to engage in diverse hydrogen-bonding networks. However, the "low-hanging fruit" of simple mono- and di-substituted pyrimidines has largely been harvested.
The current frontier (2024–2026) shifts toward fused pyrimidine systems (e.g., pyrido[4,3-d]pyrimidines), macrocyclization , and C–H functionalization . These novel scaffolds address the critical challenges of the post-genomic era: targeting "undruggable" proteins (like KRAS G12D), overcoming kinase resistance mutations (e.g., EGFR C797S), and enabling new modalities like PROTACs.
This guide details the strategic design, advanced synthesis, and therapeutic application of these next-generation pyrimidine scaffolds.
Strategic Design: Beyond the Canonical Ring
Modern scaffold design focuses on altering the vector geometry and solubility profile of the pyrimidine core to access novel chemical space.
Fused Systems as Conformational Locks
Fusing the pyrimidine ring with saturated or heteroaromatic rings restricts bond rotation, reducing the entropic penalty of binding.
-
Pyrido[4,3-d]pyrimidines: Recently validated by KRAS G12D inhibitors (e.g., MRTX1133).[1] The fused system provides a rigid vector for substituents to penetrate the Switch II pocket.
-
Pyrazolo[1,5-a]pyrimidines: Bioisosteres of purines that remove the hydrogen bond donor at N7/N9, improving membrane permeability while maintaining kinase hinge-binding capability.
Quantitative SAR Comparison
The following table illustrates the potency shift when moving from a standard pyrimidine to a fused novel scaffold in the context of KRAS G12D inhibition.
| Scaffold Type | Compound Code | Target | IC50 (Cellular) | Selectivity (vs WT) | Key Structural Feature |
| Monocyclic Pyrimidine | Early Hit (Generic) | KRAS G12D | > 10 µM | Low | Flexible side chains, poor pocket fit. |
| Tetrahydropyridopyrimidine | Adagrasib Analog | KRAS G12D | ~500 nM | Moderate | Partially saturated fused ring. |
| Pyrido[4,3-d]pyrimidine | MRTX1133 | KRAS G12D | ~2–5 nM | >1000-fold | Rigid bicyclic core; optimized Switch II interactions. |
Advanced Synthetic Methodology
Protocol: Electrochemical C(sp²)–H Functionalization of Pyrazolo[1,5-a]pyrimidines
Traditional functionalization of pyrimidines requires pre-functionalized halides (e.g., Suzuki/Sonogashira coupling). To access novel chemical space rapidly, we utilize a radical C–H activation approach. This protocol, adapted from recent 2024 breakthroughs, uses electrochemistry to install chalcogenides (S/Se) regioselectively at the C3 position, a key vector for extending into hydrophobic pockets.
The "Green" Electrochemical Protocol
-
Objective: Regioselective C3-sulfenylation/selenylation without transition metal catalysts or external oxidants.
-
Scope: Compatible with electron-donating and withdrawing groups; scalable to gram quantities.
Reagents & Equipment:
-
Substrate: Substituted Pyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol).
-
Reagent: Diaryl disulfide or diselenide (0.5 equiv).
-
Electrolyte: Tetrabutylammonium tetrafluoroborate (
-Bu NBF ), 0.1 M. -
Solvent: Acetonitrile (MeCN).
-
Electrodes: Graphite rod (Anode) and Graphite rod (Cathode).
-
Power Source: DC Power supply (Constant Current).
Step-by-Step Procedure:
-
Assembly: In an undivided glass cell (10 mL), dissolve the pyrazolo[1,5-a]pyrimidine (0.5 mmol) and
-Bu NBF (0.5 mmol) in MeCN (5 mL). -
Reagent Addition: Add the diaryl disulfide/diselenide (0.25 mmol) to the mixture.
-
Electrolysis: Insert graphite electrodes (submerged ~1.5 cm). Apply a constant current of 10 mA (current density ~5 mA/cm²) at room temperature (25 °C).
-
Monitoring: Stir magnetically. Monitor reaction progress via TLC or LC-MS. The reaction typically completes in 3–4 hours (approx. 2.5–3.0 F/mol charge passed).
-
Workup: Stop the current. Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate, wash with water/brine. Dry over Na
SO . Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Self-Validating Mechanism (Logic Check):
-
Why Graphite/Graphite? Inexpensive and prevents metal contamination (crucial for pharma).
-
Why 0.5 equiv Reagent? The disulfide bond cleaves to provide two active radical species, ensuring 100% atom economy regarding the sulfur source.
-
Why C3 Regioselectivity? The C3 position is the most electron-rich site in the pyrazolo[1,5-a]pyrimidine system, making it the preferential target for the electro-generated electrophilic radical species.
Synthetic Workflow Diagram
Caption: Workflow for the electrochemical C-H functionalization of pyrazolo-pyrimidines, highlighting the radical generation and regioselective coupling steps.
Case Study: MRTX1133 and the Pyrido[4,3-d]pyrimidine Core
The discovery of MRTX1133 (Mirati Therapeutics/BMS) represents the pinnacle of novel pyrimidine scaffold application. It targets KRAS G12D , a mutation previously considered undruggable due to the lack of a reactive cysteine (unlike G12C).
Structural Logic
The core scaffold is a pyrido[4,3-d]pyrimidine .[1]
-
Role of the Core: It serves as a rigid anchor that positions a bicyclic amine (diazabicyclooctane) to interact with the solvent-exposed region, while a fluoro-substituent fills a small hydrophobic pocket.
-
Non-Covalent Binding: Unlike G12C inhibitors (which form covalent bonds), MRTX1133 relies on an incredibly high-affinity non-covalent interaction (picomolar
). The rigidity of the fused pyrimidine core is essential to minimize the entropic cost of this tight binding.
Mechanism of Action
MRTX1133 binds to the Switch II pocket of KRAS G12D in both its active (GTP-bound) and inactive (GDP-bound) states, locking the protein in a conformation that prevents effector binding (e.g., RAF/PI3K).
Signaling Pathway Blockade
Caption: Mechanism of KRAS G12D blockade by MRTX1133. The inhibitor binds the mutant protein, sterically preventing downstream signaling to RAF/MEK/ERK.
Future Perspectives: Pyrimidines in PROTACs
The pyrimidine scaffold is evolving from a "warhead" (inhibitor) to a "connector" in Proteolysis Targeting Chimeras (PROTACs).
-
Linker Attachment Points: The C2 and C6 positions of the pyrimidine ring offer ideal vectors for attaching linkers (PEG/alkyl chains) without disrupting the binding affinity of the warhead.
-
Recent Example: PROTACs degrading BTK (Bruton's Tyrosine Kinase) often utilize a pyrimidine-based Ibrutinib or Pirtobrutinib derivative as the ligand for the target protein, linked to a Cereblon (CRBN) ligand.
References
-
Wang, X., et al. (2021).[2] "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor." Journal of Medicinal Chemistry. Link
-
Chillal, A. S., et al. (2024).[3][4] "Electrochemical Regioselective C(sp2)-H Bond Chalcogenation of Pyrazolo[1,5-a]pyrimidines via Radical Cross Coupling at Room Temperature." ChemRxiv / J. Org. Chem. Link
-
Nammalwar, B., & Bunce, R. A. (2024). "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals.[5][6][7] Link
-
Deciphera Pharmaceuticals. (2025). "Vimseltinib (ROMVIMZA™) Prescribing Information." FDA Access Data. Link
-
Gunn, R. J., et al. (2021).[2] "Crystal Structure of KRAS G12D with compound 15 (MRTX1133 analog)." RCSB Protein Data Bank (PDB: 7RT1). Link
Sources
Methodological & Application
Application Note: Optimized Buchwald-Hartwig Amination Conditions for 4-Bromopyrimidines
Executive Summary
The 4-bromopyrimidine scaffold is a privileged motif in kinase inhibitors and GPCR ligands.[1] While these substrates are electron-deficient and theoretically amenable to Nucleophilic Aromatic Substitution (
This Application Note details optimized Buchwald-Hartwig (B-H) amination protocols specifically designed to overcome the three primary failure modes of 4-bromopyrimidines: hydrodebromination , catalyst poisoning (via N-coordination), and base-mediated hydrolysis .[1] We prioritize the use of Buchwald G3/G4 precatalysts to ensure rapid catalyst activation and reproducibility.
Technical Introduction: The 4-Bromopyrimidine Challenge
vs. Buchwald-Hartwig
While 4-bromopyrimidines are
- Limitations: Requires high temperatures (>100°C) for unreactive amines; intolerant of base-sensitive groups; poor scope for electron-poor anilines.[1]
-
Buchwald-Hartwig Advantage: Operates at lower temperatures (60–80°C); creates C-N bonds with sterically hindered or electron-poor amines; highly tunable via ligand selection.[1]
Mechanistic Hurdles[2][3]
-
Catalyst Poisoning: The pyrimidine ring contains basic nitrogens (N1/N3) that can bind tightly to the Pd(II) center, displacing the phosphine ligand and arresting the catalytic cycle (formation of "Pd-black").
-
Solution: Use bulky biaryl phosphine ligands (e.g., tBuXPhos , BrettPhos ) that sterically crowd the metal center, preventing non-productive coordination by the heterocycle.
-
-
Hydrodebromination: In the presence of strong bases (e.g., NaOtBu) and alcoholic solvents, the Pd-aryl intermediate can undergo protodepalladation rather than reductive elimination.
Critical Parameter Analysis
Ligand Selection Matrix
The choice of ligand is the single most deterministic factor in yield.
| Ligand | Class | Best Application | Mechanism Note |
| BrettPhos | Biaryl Monophosphine | Primary Amines (Alkyl/Aryl) | Prevents |
| RuPhos | Biaryl Monophosphine | Secondary Amines (Acyclic) | Steric bulk facilitates reductive elimination of hindered amines.[1] |
| tBuXPhos | Biaryl Monophosphine | General / Heterocycles | Excellent stability; prevents N-chelation from the pyrimidine substrate.[1] |
| XPhos | Biaryl Monophosphine | Weak Nucleophiles (Amides/Anilines) | High turnover frequency; standard "workhorse" ligand.[1] |
Base & Solvent Effects[1][3][4][5]
-
Standard Base:
(tribasic potassium phosphate) .[1] It is mild enough to prevent pyrimidine hydrolysis but strong enough to deprotonate the amine-Pd complex.[1] -
Alternative Base:
(Cesium Carbonate).[1][2][3][4] Use when solubility is an issue in dioxane.[1] -
Avoid: NaOtBu (Sodium tert-butoxide).[1][2] Although faster, it frequently causes hydrodebromination in electron-deficient heterocycles.[1]
-
Solvent: 1,4-Dioxane (anhydrous) is the gold standard.[1] t-Amyl Alcohol is a greener alternative that solubilizes polar substrates well.[1]
Strategic Decision Pathways
Diagram 1: Condition Selection Logic
This decision tree guides the researcher to the optimal starting conditions based on the amine partner.
Caption: Logic flow for selecting the optimal precatalyst/ligand system based on amine sterics and electronics.
Experimental Protocols
Protocol A: Primary Amines (The BrettPhos Method)
Target: High selectivity for mono-arylation; prevention of
-
Preparation:
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide).[1]
-
-
Reaction:
-
Workup:
Protocol B: Secondary Amines (The RuPhos Method)
Target: Sterically demanding couplings (e.g., piperazines, morpholines).
-
Preparation:
-
Solvent Addition:
-
Add anhydrous Toluene or 1,4-Dioxane (0.2 M).[1]
-
-
Reaction:
-
Heat to 100°C for 12–16 hours.
-
Validation: If conversion is low after 4h, add 1 mol% free RuPhos ligand to stabilize the active species.
-
Protocol C: General Screening (The "Workhorse" Method)
Target: Rapid scouting for unknown substrate classes.[1]
-
Catalyst: XPhos Pd G3 or tBuXPhos Pd G3 (2.5 mol%)[1]
-
Base:
(2.0 equiv)[1] -
Solvent: t-Amyl Alcohol : Water (9:[1]1) or Anhydrous Dioxane.[1][5]
-
Temp: 80°C.
-
Note: The inclusion of small amounts of water (surfactant conditions) can sometimes accelerate the reaction for inorganic bases, but anhydrous is safer for hydrolysis-prone pyrimidines.
Mechanism & Troubleshooting
Diagram 2: The Catalytic Cycle & Failure Modes
This diagram illustrates where the reaction succeeds (Green) and where it fails (Red) specifically for pyrimidines.[1]
Caption: Catalytic cycle showing critical failure points for pyrimidines: N-coordination (poisoning) and Hydrodebromination.
Troubleshooting Table (Self-Validating System)
| Observation | Diagnosis | Corrective Action |
| Black Precipitate | Catalyst Decomposition ("Pd Black") | Switch to a bulkier ligand (tBuXPhos or BrettPhos ) to stabilize Pd(0).[1] Ensure |
| Starting Material (SM) Consumed, No Product | Hydrodebromination (Ar-H formed) | Switch base from NaOtBu to |
| Low Conversion (<20%) | Catalyst Poisoning / Inhibition | Increase catalyst loading to 5 mol%. Add 1-2 mol% of free ligand (e.g., free RuPhos) to the mixture. |
| Pyrimidone Formation | Hydrolysis of Halide | Ensure solvent is anhydrous . Switch base to |
References
-
Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines."[6] Journal of the American Chemical Society, 2008.[6]
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.[7]
-
Enamine Ltd. "G3 and G4 Buchwald Precatalysts: Scale up, QC and application." Enamine Protocols, 2024.[1][8]
-
Chemical Science. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1][9] Royal Society of Chemistry, 2011.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
Sources
- 1. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. enamine.net [enamine.net]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
removing 2-hydroxypyrimidine impurities from reaction mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of 2-hydroxypyrimidine impurities from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve unique purification challenges.
Understanding the Core Challenge: The Tautomerism of 2-Hydroxypyrimidine
Before addressing specific purification techniques, it is critical to understand the inherent chemical nature of 2-hydroxypyrimidine. This molecule exists as a mixture of two tautomers in equilibrium: the aromatic hydroxy form (2-hydroxypyrimidine) and the non-aromatic keto form (2(1H)-pyrimidinone).
The position of this equilibrium is highly dependent on the environment. In the gas phase or in non-polar solvents, the 2-hydroxypyrimidine form is favored.[1][2] However, in polar solvents like water or alcohols, the equilibrium shifts significantly toward the more polar 2-pyridone tautomer.[2][3] This solvent-dependent behavior is the key to designing effective purification strategies, as it directly influences solubility, polarity, and interactions with chromatographic stationary phases.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-hydroxypyrimidine product?
The impurities in your reaction mixture are almost always a direct consequence of your synthetic route. Common synthesis of the pyrimidine core involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with urea or a related amidine.[5][6]
Common Impurity Classes:
-
Unreacted Starting Materials: Such as urea, malondialdehyde, or other 1,3-dielectrophiles.
-
Reaction Intermediates: Partially cyclized or non-aromatized intermediates.
-
Byproducts: Resulting from side reactions like self-condensation of starting materials, over-alkylation, or hydrolysis.
-
Inorganic Salts: Generated during the reaction or workup, such as sodium chloride or potassium carbonate.[7]
-
Degradation Products: Formed if the reaction is run at high temperatures or for extended periods.
Q2: How do I choose the most effective purification strategy for my specific mixture?
Selecting the right purification method depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following decision workflow provides a general guideline.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[8]
Q: My compound is only soluble in high-boiling polar solvents like DMF or DMSO. How can I recrystallize it?
This is a common challenge. High-boiling solvents are difficult to remove and often lead to oiling out instead of crystallization.
Solution: Diffusion Crystallization This method involves dissolving your compound in a minimal amount of a "good" solvent (like DMF or DMSO) and then placing this solution in a larger, sealed chamber containing a "poor" solvent (an anti-solvent) in which your compound is insoluble. The anti-solvent should be miscible with the good solvent.
Experimental Protocol: Diffusion Crystallization
-
Dissolve your crude 2-hydroxypyrimidine in the minimum required amount of DMF in a small vial.
-
Place this open vial inside a larger, sealable jar (e.g., a beaker covered with parafilm or a screw-cap jar).
-
Add a layer of an anti-solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) to the bottom of the larger jar, ensuring the level is below the top of the small vial.
-
Seal the larger jar and leave it undisturbed.
-
Over several hours to days, the vapors of the anti-solvent will slowly diffuse into the DMF solution, reducing the compound's solubility and promoting the growth of high-quality crystals.[9]
-
Once crystals have formed, collect them by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Q: How do I remove persistent colored impurities during recrystallization?
Colored impurities are often large, conjugated molecules that can get trapped in the crystal lattice of your product.
Solution: Activated Carbon Treatment Activated carbon has a high surface area and can effectively adsorb colored impurities.[7][8]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the crude 2-hydroxypyrimidine in a minimal amount of a suitable hot recrystallization solvent.
-
Cool the solution slightly to prevent violent boiling when adding the carbon.
-
Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution.[7]
-
Gently heat the mixture back to boiling for 5-10 minutes while stirring.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon.
-
Allow the filtered, colorless solution to cool slowly to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
Data Summary: Common Solvents for Pyrimidine Derivative Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good choice for pyrimidine derivatives.[10][11] |
| Water | 100 | Very Polar Protic | Good for highly polar compounds; solubility is often low. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent, can be used in combination with hexanes.[12][13] |
| Methanol | 65 | Polar Protic | High solubility for many pyrimidines; may require an anti-solvent.[14][15] |
| Dioxane | 101 | Moderately Polar | Can be effective, but has a higher boiling point.[11] |
| DMF / DMSO | 153 / 189 | Very Polar Aprotic | Use as a last resort for highly insoluble compounds, often in diffusion setups.[9][14] |
Troubleshooting Guide: Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[12]
Q: What is the best starting point for developing a column chromatography method for 2-hydroxypyrimidine?
Due to its polar nature (especially in the pyridone tautomeric form), 2-hydroxypyrimidine requires relatively polar mobile phases on standard silica gel.
Solution: TLC-Guided Method Development
-
Stationary Phase: Start with standard silica gel 60.
-
Mobile Phase Screening: Use Thin Layer Chromatography (TLC) to test solvent systems. A good starting point is a mixture of a non-polar solvent and a polar solvent.
-
Dichloromethane / Methanol (e.g., 95:5 or 90:10)
-
Ethyl Acetate / Hexanes (often requires a high percentage of ethyl acetate)
-
-
Optimization: The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate, with good separation from all impurities.[12]
Caption: Standard workflow for flash column chromatography.
Q: My chromatographic peaks are tailing badly. How can I get sharp peaks?
Peak tailing for basic compounds like pyrimidines is often caused by strong, non-ideal interactions between the basic nitrogen atoms and acidic silanol groups (Si-OH) on the surface of the silica gel.[16]
Solutions:
-
Add a Basic Modifier: Add a small amount of a base to your mobile phase to neutralize the acidic silanols. Triethylamine (0.1-1%) or ammonia (in the form of a 7N solution in methanol, added to the methanol portion of your eluent) are common choices.
-
Use a Different Stationary Phase: If tailing persists, consider switching to a more inert stationary phase like alumina or a polymer-based resin.
-
Consider Reverse-Phase or HILIC: For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can provide excellent separation and peak shape.[17] Reverse-phase HPLC is also a powerful tool, particularly for final purification steps.[12]
Troubleshooting Guide: Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a workup technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[18][19]
Q: How can I use LLE to remove neutral or acidic impurities?
2-Hydroxypyrimidine is weakly acidic due to the N-H proton in its pyridone tautomer. You can exploit this property to move it between aqueous and organic layers, leaving other impurities behind.
Solution: Acid-Base Extraction This strategy involves adjusting the pH of the aqueous phase to selectively ionize either your product or the impurities, making them water-soluble.
Experimental Protocol: Selective Extraction of 2-Hydroxypyrimidine
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash (Remove Acidic Impurities): Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃). This will ionize and remove strongly acidic impurities into the aqueous layer. Your weakly acidic 2-hydroxypyrimidine should remain in the organic layer.
-
Product Extraction: Now, extract the organic layer with a stronger aqueous base (e.g., 1 M NaOH). This will be strong enough to deprotonate the 2-hydroxypyrimidine, pulling it into the aqueous layer and leaving neutral impurities behind in the organic phase.
-
Isolation: Separate the NaOH layer, cool it in an ice bath, and carefully re-acidify it with a strong acid (e.g., concentrated HCl) until your product precipitates out.
-
Final Steps: Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.
Caption: Workflow for an acid-base extraction purification.
Troubleshooting Guide: Scavenger Resins
Scavenger resins are polymer-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a solution, simplifying purification to a simple filtration step.[20][21]
Q: My reaction requires an excess of an amine starting material. How can I easily remove it without chromatography?
Solution: Use an Electrophilic Scavenger Resin An isocyanate or acid chloride functionalized resin will react with the excess primary or secondary amine, binding it to the solid support.
Experimental Protocol: Amine Scavenging
-
Once the reaction is complete, add the electrophilic scavenger resin (typically 2-3 equivalents relative to the excess starting material) to the reaction mixture.
-
Stir the slurry at room temperature for a few hours (monitor by TLC to confirm the disappearance of the amine).
-
Filter the reaction mixture to remove the resin.
-
Rinse the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, which now contain your product free of the amine impurity, and concentrate under reduced pressure.
This technique is highly efficient and is particularly valuable in medicinal chemistry for parallel synthesis and library purification.[21]
References
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Available from: [Link]
- Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process.Google Patents.
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed. Available from: [Link]
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography. PubMed. Available from: [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. Available from: [Link]
-
Scavenger Resins. Amerigo Scientific. Available from: [Link]
-
Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona Research. Available from: [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available from: [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. Available from: [Link]
- Process for the preparation of 2-hydroxypyridine or quinoline compounds.Google Patents.
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Available from: [Link]
-
2-Pyridone. Wikipedia. Available from: [Link]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. Available from: [Link]
-
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. Available from: [Link]
-
Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. ACS Publications. Available from: [Link]
-
Simple new way to clean traces of impurities from drug ingredients. ScienceDaily. Available from: [Link]
- Process for the separation of pyrimidine derivatives from aqueous solutions.Google Patents.
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Available from: [Link]
-
Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ResearchGate. Available from: [Link]
-
Separation of pyrimidine nucleosides by synthetic resin ion-exchangers. PubMed. Available from: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available from: [Link]
-
Extraction. Chemistry LibreTexts. Available from: [Link]
-
Recrystallization. University of Colorado Boulder. Available from: [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Available from: [Link]
-
The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. MDPI. Available from: [Link]
-
Strategies in Organic Synthesis. University of Pittsburgh. Available from: [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available from: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. Available from: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available from: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 14. researchgate.net [researchgate.net]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journalspub.com [journalspub.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating the Lability of 4-Bromo-2-(tert-butoxy)pyrimidine in Trifluoroacetic Acid: A Technical Guide
For Immediate Release to the Research Community
This technical support guide addresses a critical aspect of synthetic chemistry: the stability and reactivity of 4-Bromo-2-(tert-butoxy)pyrimidine when exposed to Trifluoroacetic Acid (TFA). As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the chemical transformations involved, potential pitfalls, and actionable troubleshooting strategies. Our commitment to scientific integrity ensures that the information presented is not only accurate but also grounded in established chemical principles and validated through practical application.
I. Core Instability: The Deprotection of the tert-Butoxy Group
The primary point of instability for 4-Bromo-2-(tert-butoxy)pyrimidine in the presence of Trifluoroacetic Acid (TFA) is the acid-catalyzed cleavage of the tert-butoxy group. This is a standard deprotection reaction for the tert-butyloxycarbonyl (Boc) group, which is structurally analogous to the tert-butoxy ether linkage in this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction that occurs when 4-Bromo-2-(tert-butoxy)pyrimidine is treated with TFA?
A1: The primary reaction is the rapid and efficient removal of the tert-butoxy protecting group to yield 4-bromo-2-hydroxypyrimidine.[1][2] This resulting product exists in a tautomeric equilibrium with the more stable 4-bromo-1H-pyrimidin-2-one form.
Q2: What is the mechanism of this deprotection reaction?
A2: The deprotection proceeds via an acid-catalyzed pathway. The oxygen atom of the tert-butoxy group is protonated by TFA, forming a good leaving group (tert-butanol). Subsequent cleavage of the C-O bond generates a relatively stable tertiary carbocation (tert-butyl cation) and the enol form of the pyrimidinone, which quickly tautomerizes to the more stable keto form. The tert-butyl cation can then be quenched by a variety of mechanisms, including reaction with a scavenger, deprotonation to isobutylene, or reaction with a nucleophilic solvent.[2][3]
Q3: How stable is the 4-bromo-pyrimidine core under these acidic conditions?
A3: The pyrimidine ring is a π-deficient aromatic system, which makes it inherently resistant to electrophilic attack and generally stable in strong acidic conditions like TFA.[4] While TFA can act as a catalyst for nucleophilic aromatic substitution on halopyrimidines, this typically requires the presence of a nucleophile.[5][6][7][8] In the absence of external nucleophiles, the 4-bromo-pyrimidine core is expected to remain intact during the deprotection process.
Q4: Can the bromine atom be displaced by the trifluoroacetate anion?
A4: While nucleophilic substitution of the bromine is a possibility on an electron-deficient ring, the trifluoroacetate anion is a weak nucleophile. Under typical deprotection conditions (e.g., neat TFA or TFA in an inert solvent like dichloromethane), significant displacement of the bromine by trifluoroacetate is not a commonly reported side reaction. The reactivity of halogens on the pyrimidine ring generally follows the order I > Br > Cl > F for nucleophilic substitution.[9]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving common experimental challenges encountered when using TFA with 4-Bromo-2-(tert-butoxy)pyrimidine.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Incomplete Deprotection | Insufficient amount of TFA or reaction time. | Increase the equivalents of TFA or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Low reaction temperature. | While the reaction is often rapid at room temperature, gentle warming (e.g., to 40°C) can be employed if the starting material is sterically hindered or if the reaction is sluggish. | |
| Formation of Unidentified Byproducts | Presence of nucleophilic impurities in the starting material or solvent. | Ensure the use of high-purity starting materials and anhydrous solvents. |
| Alkylation of sensitive functional groups on other parts of the molecule by the tert-butyl cation. | Add a carbocation scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture.[3][10] | |
| Difficulty in Isolating the Product | The product, 4-bromo-2-hydroxypyrimidine, may have different solubility characteristics than the starting material. | After completion of the reaction, remove the TFA under reduced pressure (co-evaporation with a high-boiling solvent like toluene can aid in complete removal). The resulting crude product can then be purified by crystallization, precipitation, or column chromatography. |
| The product may be obtained as a TFA salt. | Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) during aqueous workup to obtain the free base form of the product. |
III. Experimental Protocols & Visualization
Protocol 1: Standard TFA-Mediated Deprotection of 4-Bromo-2-(tert-butoxy)pyrimidine
Objective: To efficiently deprotect 4-Bromo-2-(tert-butoxy)pyrimidine to yield 4-bromo-2-hydroxypyrimidine.
Materials:
-
4-Bromo-2-(tert-butoxy)pyrimidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-Bromo-2-(tert-butoxy)pyrimidine (1.0 eq) in anhydrous DCM (5-10 mL per gram of starting material).
-
To the stirred solution at room temperature, add TFA (5-10 eq) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess TFA) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromo-2-hydroxypyrimidine.
-
Purify the crude product by crystallization or column chromatography as needed.
Protocol 2: Deprotection with a Carbocation Scavenger
Objective: To deprotect 4-Bromo-2-(tert-butoxy)pyrimidine while minimizing side reactions from the tert-butyl cation.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Prior to the addition of TFA, add a scavenger such as triisopropylsilane (TIS) (1.1-1.5 eq) to the reaction mixture.
-
Proceed with steps 3-8 of Protocol 1.
Visualization of the Deprotection Pathway
Sources
- 1. Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facilitation of addition-elimination reactions in pyrimidines and purines using trifluoroacetic acid in trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facilitation of addition–elimination reactions in pyrimidines and purines using trifluoroacetic acid in trifluoroethanol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilizing Pyrimidine Intermediates in Non-Polar Media
Case ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Pyrimidine Paradox
The Issue: Pyrimidine derivatives possess a high dipole moment and significant
The Solution: We do not fight the thermodynamics; we engineer around them. This guide provides three validated workflows to overcome solubility barriers: Transient Derivatization , Hansen-Guided Solvent Engineering , and Phase Transfer Catalysis (PTC) .
Decision Matrix: Select Your Workflow
Before proceeding, determine your constraints using the logic flow below.
Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on synthetic constraints.
Module A: Transient Chemical Masking (Silylation)
Mechanism: Pyrimidines often contain "Zerewitinoff-active" hydrogens (N-H, O-H). These act as anchors, creating strong intermolecular hydrogen bonds. Silylation replaces these protons with lipophilic trimethylsilyl (TMS) groups, effectively "greasing" the molecule.
Why it works: The TMS group disrupts
Standard Operating Procedure: HMDS Silylation
Reagents:
-
Substrate: Pyrimidine intermediate (dried).
-
Reagent: Hexamethyldisilazane (HMDS) – Preferred over TMSCl due to ammonia byproduct (no salt filtration needed).
-
Catalyst: Ammonium Sulfate (cat. amount).
Protocol:
-
Suspension: Suspend the pyrimidine (1.0 eq) in dry Toluene or DCM (5-10 volumes).
-
Addition: Add HMDS (1.2 eq per active proton).
-
Activation: Add
(0.01 eq). -
Reflux: Heat to reflux. The mixture will transition from a suspension to a clear solution as silylation proceeds (usually 1–4 hours).
-
Processing: Evaporate excess HMDS/Solvent or use the solution directly in the next step (e.g., nucleophilic substitution).
-
Deprotection: Add MeOH or dilute acid during workup to strip the TMS group and regenerate the parent pyrimidine.
Technical Note: For highly recalcitrant ureas/uracils, use BSA (N,O-Bis(trimethylsilyl)acetamide) . It is a more potent silylating agent but requires byproduct removal.
Module B: Solvent Engineering (Hansen Parameters)
Mechanism: "Like dissolves like" is too simplistic. We use Hansen Solubility Parameters (HSP) which break solubility into three vectors: Dispersion (
Pyrimidines have high
Recommended "Magic Mixtures"
| Base Solvent (Non-Polar) | Additive (Polar Modifier) | Ratio (v/v) | Target Application |
| Dichloromethane (DCM) | Methanol (MeOH) | 9:1 to 4:1 | Chromatography, general solvation. |
| Toluene | DMF or DMAc | 95:5 | High-temp reactions, crystallization. |
| Hexane/Heptane | Ethyl Acetate | Variable | Recrystallization (anti-solvent method). |
| THF | Hexafluoroisopropanol (HFIP) | 98:2 | Breaking strong H-bond aggregates. |
Protocol: The "Dropwise Titration" Method
-
Suspend 100 mg of intermediate in 1 mL of the non-polar base solvent (e.g., Toluene).
-
Heat to
(e.g., 80°C). -
If insoluble, add the Polar Modifier (e.g., DMF) dropwise via syringe while stirring.
-
Stop immediately when the solution becomes clear.
-
Record the volume fraction. This is your minimum solubility threshold (
).
Module C: Phase Transfer Catalysis (PTC)
Mechanism: If the pyrimidine cannot be dissolved, do not force it. Use PTC to shuttle the anionic form of the pyrimidine from the solid/aqueous phase into the organic phase where the electrophile resides.
Figure 2: Interfacial mechanism of Phase Transfer Catalysis. The Quaternary Ammonium Salt (Q+) extracts the pyrimidine anion into the organic layer.
Standard Operating Procedure: N-Alkylation via PTC
Reagents:
-
Solvent: Toluene or DCM.
-
Base: Solid
or 50% NaOH (aq). -
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (10 mol%).
Protocol:
-
Charge: Combine Pyrimidine, Electrophile, and Solvent.
-
Catalyst: Add TBAB (10 mol%). The mixture is heterogeneous.
-
Base: Add solid
or NaOH solution. -
Agitation: High-shear stirring is critical to maximize interfacial area.
-
Reaction: Heat to 40–80°C. The catalyst pulls the deprotonated pyrimidine into the organic phase, reacting instantly with the electrophile.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" | Impurities or Solvent Polarity Mismatch. | The product is forming a second liquid phase rather than crystallizing. Fix: Re-heat and add a "seed" crystal. Alternatively, add a trace of a more polar solvent (MeOH) to solubilize the oil, then cool slowly. |
| Reaction Stalls at 50% | Catalyst Poisoning or Saturation. | In PTC, the catalyst may degrade or partition incorrectly. Fix: Add a second portion of catalyst (5 mol%) or switch to a more lipophilic catalyst (e.g., change TBAB to Aliquat 336). |
| Precipitation on Cooling | Metastable Zone Width (MSZW) exceeded. | Fix: Your cooling ramp is too fast. Use a controlled cooling ramp (e.g., 5°C/hour). If yield is low, the solubility at |
| Inconsistent Silylation | Moisture Contamination. | HMDS hydrolyzes instantly with water. Fix: Ensure all glassware is oven-dried and solvents are anhydrous (<50 ppm water). |
References
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Definitive text on PTC mechanisms).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Pyrimidine Synthesis
Executive Summary & Core Directive
The Problem: Pyrimidines are ubiquitous in drug discovery (e.g., Imatinib, Rosuvastatin) but are notorious "catalyst poisons."[1] The electron-rich nitrogen atoms (N1/N3) act as competitive Lewis bases, binding tightly to metal centers (Pd, Pt, Ni).[1] This creates a "dead-end" resting state, preventing the coordination of substrates or ligands required for the catalytic cycle.
The Solution: You cannot simply "add more catalyst." You must engineer the coordination sphere. This guide moves beyond basic textbook advice, focusing on steric exclusion strategies , precatalyst activation , and reaction engineering to suppress non-productive N-binding.[1]
Diagnostic: Is It Poisoning or Instability?
Before changing ligands, confirm the diagnosis.[1] Catalyst poisoning by N-heterocycles has a distinct kinetic signature compared to catalyst decomposition.
Troubleshooting Q&A: Diagnosing the Failure
Q: My Suzuki coupling of a 2-chloropyrimidine stops at ~20% conversion. Adding more catalyst doesn't restart it. Why?
-
Diagnosis: This is classic Product Inhibition or Competitive Poisoning . As the product (a pyrimidine derivative) forms, it may bind to the catalyst more tightly than the starting material, especially if the product is more electron-rich.
-
Test: Take an aliquot of the stalled reaction and add a "standard" substrate (e.g., bromobenzene) and boronic acid. If these also fail to react, your catalyst is dead (poisoned).[1] If they react, your specific substrate is chemically incompetent (electronic/steric issue), not the catalyst.[1]
Q: The reaction mixture turns black immediately upon heating. Is this normal?
-
Diagnosis: No. Immediate black precipitation indicates Pd-aggregation (formation of Pd-black). The pyrimidine nitrogens may be displacing your phosphine ligands, leaving the Pd(0) "naked" and prone to aggregation.
-
Fix: You need a ligand with a higher binding constant or a precatalyst that does not require an induction period (see Module 3).
The Mechanism of Poisoning
Understanding the enemy is the first step to defeating it. The diagram below illustrates how pyrimidines divert the catalytic cycle into a dormant state.
Figure 1: The Poisoning Trap. The red pathways show how pyrimidine nitrogens sequester the Palladium species (Pd-N coordination) or facilitate dimer formation, preventing the productive Transmetalation step.[1]
Strategic Solutions: Ligand & Catalyst Selection
The most effective way to prevent N-coordination is Steric Exclusion . By using bulky, electron-rich ligands, you create a "roof" over the metal center that allows the flat aryl halide to approach for oxidative addition but physically blocks the "end-on" coordination of the pyrimidine nitrogen.
Protocol 1: The "Buchwald" Approach (Steric Bulk)
Best for: Suzuki, Buchwald-Hartwig, and Negishi couplings.[1]
The Logic: Ligands like XPhos , BrettPhos , and RuPhos are dialkylbiaryl phosphines.[1] The bottom aryl ring provides electrons (stability), while the top ring (often with isopropyl groups) provides extreme steric bulk.[1] This bulk prevents the pyrimidine nitrogen from binding to the Pd center.
Recommended System:
-
Precatalyst: Use XPhos Pd G3 or G4 (Generations 3 or 4).
-
Why? Traditional Pd(OAc)2 + Ligand requires reduction to Pd(0) in situ, which is often inefficient in the presence of poisons.[1] G3/G4 precatalysts contain a pre-formed Pd(0) source that activates immediately upon base addition.
-
-
Ligand Selection Matrix:
| Substrate Challenge | Recommended Ligand | Why? |
| General Chloropyrimidines | XPhos | Excellent balance of stability and activity. |
| Aminopyrimidines (Primary Amines) | BrettPhos | Specifically designed to prevent amine binding; promotes reductive elimination. |
| Unstable Boronic Acids | SPhos | High activity allows reaction at lower temps, preserving the boronic acid.[1] |
| Sterically Hindered Pyrimidines | RuPhos | Smaller bulk than XPhos, allows access for hindered substrates.[1] |
Protocol 2: The "PEPPSI" Approach (NHC Ligands)
Best for: Difficult oxidative additions (e.g., electron-rich chloropyrimidines).[1]
The Logic: N-Heterocyclic Carbenes (NHCs) bind Pd much more tightly than phosphines. Pd-PEPPSI-IPr is a commercially available "throw-in" catalyst that is extremely resistant to displacement by pyrimidine nitrogens.
Experimental Setup:
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%).
-
Solvent: 1,4-Dioxane or Toluene.
-
Base: K2CO3 (weak) or KOtBu (strong).
-
Temp: 60–80°C. Note: NHC catalysts often require heat to activate.
Reaction Engineering & Additives
If the catalyst choice alone doesn't solve it, modify the reaction environment.
Method A: Microwave Heating (The "Burst" Strategy)
Pyrimidine couplings often fail because the catalyst decomposes before the reaction completes.
-
Technique: Use microwave irradiation to reach 100–120°C instantly.
-
Benefit: High energy overcomes the activation barrier for the difficult oxidative addition step faster than the rate of catalyst poisoning/deactivation.
Method B: Lewis Acid Additives (The "Masking" Strategy)
If the pyrimidine nitrogen is killing your catalyst, block it.[1]
-
Additive: Zinc Chloride (ZnCl2) or Magnesium salts.
-
Mechanism: The Lewis acid coordinates to the basic pyrimidine nitrogen, rendering it non-nucleophilic toward the Palladium.
-
Caution: Ensure your base doesn't sequester the Lewis acid immediately.
Method C: Boronic Acid Stabilization (DABO Boronates)
Search results indicate that boronic acid instability often mimics catalyst poisoning.
-
Solution: Convert unstable pyrimidinyl boronic acids into DABO boronates (Diethanolamine adducts) or MIDA boronates .
-
Advantage: These are air-stable solids that release the active boronic acid slowly (slow-release mechanism), preventing homocoupling and maintaining a steady concentration of nucleophile.[1]
Troubleshooting Workflow (Decision Tree)
Follow this logic path when your reaction fails.
Figure 2: Troubleshooting Decision Tree. Use visual cues (precipitate color) to distinguish between ligand displacement (black) and kinetic incompetence (pale).
References
-
Overcoming Heterocycle Poisoning
- Bypassing the Limitations of Directed C–H Functionaliz
- Source: PMC / NIH.
-
Buchwald-Hartwig Amination & Ligand Design
-
Lewis Acid Additives in Catalysis
- The roles of Lewis acidic additives in organotransition metal c
- Source: Royal Society of Chemistry (RSC).
-
DABO Boronates for Stability
-
Microwave-Assisted Coupling
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source: MDPI.
-
[1]
Sources
Technical Support Center: Scalable Synthesis of 2-tert-butoxy-4-bromopyrimidine
Welcome to the technical support guide for the scalable synthesis of 2-tert-butoxy-4-bromopyrimidine. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to produce this key synthetic intermediate on a multi-gram to kilogram scale. We will address common experimental challenges, provide troubleshooting guidance in a direct question-and-answer format, and detail robust, scalable protocols. Our focus is on not just the "how," but the critical "why" behind each experimental choice to ensure your success.
Section 1: Synthesis Strategy Overview
The synthesis of 2-tert-butoxy-4-bromopyrimidine is a tale of two routes, each with distinct advantages and challenges at scale. The choice between them often depends on the cost and availability of starting materials, as well as the specific technical capabilities of your laboratory.
-
Route A: The Halogen-Substitution Pathway. This route begins with a readily available dihalopyrimidine, typically 2,4-dichloropyrimidine. It involves a regioselective nucleophilic aromatic substitution (SNAr) with potassium tert-butoxide, followed by a subsequent bromination step.
-
Route B: The Lithiation-Bromination Pathway. This is often the more direct and regioselective approach. It starts with the synthesis of 2-tert-butoxypyrimidine from 2-chloropyrimidine, which is then subjected to a highly specific directed ortho-metalation (DoM) followed by quenching with an electrophilic bromine source.
Caption: High-level overview of the two primary scalable synthetic routes.
Section 2: Troubleshooting Guides & FAQs
This section directly addresses common issues encountered during synthesis and scale-up.
Part 2.1: Issues with tert-Butoxide Introduction
Question: I'm attempting to synthesize 2-tert-butoxy-4-chloropyrimidine from 2,4-dichloropyrimidine and potassium tert-butoxide (KOtBu), but my yields are low and I'm seeing multiple products. What is happening?
Answer: This is a classic regioselectivity problem in nucleophilic aromatic substitution (SNAr) on dichloropyrimidines.
-
The Causality: The C4 position of 2,4-dichloropyrimidine is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][2] However, this selectivity is not absolute and can be influenced by reaction conditions. The primary side products are typically the undesired 2-chloro-4-tert-butoxypyrimidine isomer and the di-substituted 2,4-di(tert-butoxy)pyrimidine.
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0°C to room temperature) to enhance selectivity. Higher temperatures can lead to a loss of selectivity and the formation of the di-substituted byproduct.
-
Stoichiometry: Use only one equivalent of KOtBu. An excess will inevitably drive the reaction towards di-substitution.
-
Solvent Choice: Aprotic polar solvents like THF or DMF are common. However, some processes use tert-butanol as the solvent, which can moderate the reactivity of the base.[3]
-
Slow Addition: Add the KOtBu solution slowly to the solution of 2,4-dichloropyrimidine to maintain a low instantaneous concentration of the nucleophile, which disfavors the second substitution.
-
Question: My reaction of 2-chloropyrimidine with KOtBu to form 2-tert-butoxypyrimidine is sluggish and incomplete, even at reflux. How can I drive it to completion?
Answer: This issue often points to the quality of the reagents or suboptimal reaction conditions.
-
The Causality: The reaction is a straightforward SNAr. Incomplete conversion is usually due to either an insufficiently reactive nucleophile or deactivation of the nucleophile.
-
Troubleshooting Steps:
-
Reagent Quality: Potassium tert-butoxide is highly hygroscopic. Ensure you are using fresh, anhydrous KOtBu from a sealed container. Commercially available solutions in THF are often more reliable for consistency.
-
Anhydrous Conditions: Any moisture in the reaction will consume the KOtBu, stalling the reaction. Ensure your glassware is oven-dried and the solvent is anhydrous.
-
Solvent: While THF is standard, a higher boiling point solvent like dioxane or DMF can be used to increase the reaction temperature, but be mindful of potential side reactions or decomposition at elevated temperatures.
-
Base Equivalents: While a slight excess of KOtBu (e.g., 1.1-1.2 eq) can help drive the reaction to completion, a large excess is unnecessary and complicates the workup.
-
Part 2.2: Challenges in the Bromination Step
Question: My directed lithiation of 2-tert-butoxypyrimidine followed by quenching with N-bromosuccinimide (NBS) is giving me low yields and mostly recovered starting material. What's going wrong?
Answer: This is a very common and frustrating problem in lithiation chemistry. The root cause is almost always related to the generation and stability of the organolithium intermediate. The tert-butoxy group directs the lithiation to the adjacent C4 position.
-
The Causality: Organolithium species are extremely strong bases and are highly reactive. Failure can occur at two stages: inefficient formation of the lithiated species or its unintended quenching before the bromine source is added.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the lithiation-bromination step.
-
Further Insights:
-
Lithium-Halogen Exchange: A potential side reaction is lithium-halogen exchange if your product starts to form, which can lead to complex mixtures.[4][5] This is another reason to keep the temperature low and reaction times optimized.
-
Bromine Source: While NBS is common, elemental bromine (Br₂) or 1,2-dibromoethane can also be effective. Ensure your NBS is pure; it can degrade over time.
-
Question: I am trying to directly brominate 2-tert-butoxypyrimidine with Br₂ in acetic acid, but the reaction is messy. Is this a viable scalable route?
Answer: Direct electrophilic bromination of 2-tert-butoxypyrimidine is challenging and generally not recommended for scalability.
-
The Causality: The tert-butoxy group is an activating group, but the pyrimidine ring itself is electron-deficient. This conflicting electronic nature can lead to a lack of regioselectivity. Furthermore, the acidic conditions required can cause cleavage of the tert-butyl group, a significant side reaction.[6] Milder brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are sometimes used, but the lithiation-bromination route (Route B) offers far superior control and predictability, which is paramount for scaling up.[7]
Section 3: Scalable Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-tert-Butoxypyrimidine (Precursor for Route B)
-
Setup: To a dry, inerted 22 L reactor equipped with a mechanical stirrer, thermocouple, and condenser, add 2-chloropyrimidine (1.00 kg, 8.73 mol) and anhydrous tetrahydrofuran (THF, 8 L). Stir to dissolve.
-
Reagent Addition: In a separate dry, inerted vessel, dissolve potassium tert-butoxide (1.07 kg, 9.52 mol, 1.09 eq) in anhydrous THF (5 L).
-
Reaction: Slowly add the potassium tert-butoxide solution to the reactor over 1 hour, maintaining the internal temperature below 30°C. After the addition is complete, heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of 2-chloropyrimidine.
-
Workup: Cool the reaction to ambient temperature. Slowly quench by adding water (5 L). The mixture will separate into two phases. Separate the layers and extract the aqueous layer with methyl tert-butyl ether (MTBE, 2 x 3 L).
-
Purification: Combine the organic layers, wash with brine (4 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-tert-butoxypyrimidine as a pale yellow oil or low-melting solid. The product is typically of sufficient purity (>95%) to be used directly in the next step. (Expected yield: 1.20-1.28 kg, 90-95%).
Protocol 2: Lithiation-Bromination of 2-tert-Butoxypyrimidine (Route B)
-
Setup: To a dry, inerted 50 L reactor equipped with a mechanical stirrer and thermocouple, add 2-tert-butoxypyrimidine (1.20 kg, 7.88 mol) and anhydrous THF (15 L).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. It is critical that this temperature is maintained throughout the lithiation.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 3.47 L, 8.67 mol, 1.1 eq) dropwise via an addition funnel over 2 hours, ensuring the internal temperature does not rise above -70°C. A deep red or brown color should develop. Stir the mixture at -78°C for an additional 1 hour after the addition is complete.
-
Bromination: In a separate dry vessel, dissolve N-bromosuccinimide (NBS, 1.54 kg, 8.67 mol, 1.1 eq) in anhydrous THF (8 L). Cool this solution to 0°C.
-
Quench: Add the cold NBS solution to the lithiated pyrimidine solution at -78°C via cannula transfer over 1.5 hours, keeping the internal temperature below -70°C. The deep color of the organolithium should dissipate.
-
Workup: After stirring for 30 minutes at -78°C, slowly add a saturated aqueous solution of sodium thiosulfate (5 L) to quench any excess bromine, followed by water (10 L). Allow the mixture to warm to room temperature.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 L).
-
Purification: Combine the organic layers, wash with brine (5 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically a solid. Purify by recrystallization from a mixture of hexanes and ethyl acetate or by slurrying in cold hexanes to afford 2-tert-butoxy-4-bromopyrimidine as a white to off-white solid. (Expected yield: 1.45-1.64 kg, 80-90%).
Section 4: Data Summary & Route Comparison
| Parameter | Route A (Halogen-Substitution) | Route B (Lithiation-Bromination) |
| Starting Material | 2,4-Dichloropyrimidine | 2-Chloropyrimidine |
| Number of Steps | 2 (potentially 1 if starting from 2-chloro-4-bromopyrimidine) | 2 |
| Typical Overall Yield | 50-70% | 70-85% |
| Key Challenge | Regioselectivity in the first step.[2] | Handling of organolithiums at low temperatures; requires strictly anhydrous conditions. |
| Scalability Pros | Avoids cryogenic temperatures and pyrophoric reagents. | Highly regioselective and generally higher yielding. |
| Scalability Cons | Potential for difficult-to-separate isomeric impurities. Bromination of the chloro-intermediate can require harsh reagents (e.g., POBr₃). | Requires specialized equipment for low-temperature reactions. n-BuLi is pyrophoric and requires careful handling. |
| Recommended For | Laboratories not equipped for large-scale cryogenic reactions. | Process development where high purity and yield are paramount. This is the preferred industrial route. |
References
-
Organic Chemistry Portal. (n.d.). Bromination of Aromatic Rings. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Beilstein Journals. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]
- Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.
-
IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2018, November 2). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Retrieved from [Link]
-
Heterocycles. (n.d.). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 200-400 mesh, ion exchange resin (24 g). Retrieved from [Link]
-
Reddit. (2020, June 7). Is this reaction and this synthesis correct? : r/OrganicChemistry. Retrieved from [Link]
-
Studylib. (2025, September 30). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from [Link]
-
Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]
-
Thieme. (n.d.). Science of Synthesis. Retrieved from [Link]
- Patents Espacenet. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
-
ScienceDirect. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
-
Reddit. (2013, July 17). Stability of OTBS in TFA/DCM : r/chemistry. Retrieved from [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. wuxibiology.com [wuxibiology.com]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
distinctive IR bands for tert-butoxy ether linkage
An Application Scientist's Guide to the Distinctive Infrared Spectroscopy of the Tert-Butoxy Ether Linkage
For researchers and professionals in drug development and organic synthesis, the unequivocal identification of functional groups is paramount. The tert-butoxy group, often employed as a protecting group for alcohols, presents a unique structural motif.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of the tert-butoxy ether linkage. This guide provides an in-depth analysis of its characteristic IR absorption bands, a comparative framework against other common functional groups, and a validated protocol for data acquisition.
The Vibrational Signature of a Tert-Butoxy Ether
Unlike simple aliphatic ethers that typically display one prominent C-O stretching band, the tert-butoxy ether linkage is distinguished by a more complex and characteristic pattern in the fingerprint region (1300-800 cm⁻¹) of the IR spectrum. This complexity arises from the coupling of C-O stretching modes with the vibrations of the bulky tert-butyl group.
The spectrum of methyl tert-butyl ether (MTBE), a representative tert-butoxy ether, provides an excellent case study. Its key absorptions are:
-
~1200 cm⁻¹: A strong band attributed to the asymmetric C-O-C stretching mode, coupled with stretching from the C-C bonds of the tert-butyl group.[2]
-
~1085 cm⁻¹: Another strong, distinct band corresponding to a different C-O-C asymmetric stretching vibration.[2] The presence of two strong bands in the 1300-1000 cm⁻¹ region is a strong indicator of branching on the ether carbons.[2][3]
-
~850 cm⁻¹: A moderately intense band resulting from the symmetric C-O-C stretching mode.[2]
The absence of a broad O-H stretch (3200-3550 cm⁻¹) or a strong carbonyl C=O stretch (1680-1750 cm⁻¹) is crucial for confirming that the compound is an ether and not an alcohol or ester, respectively.[4][5]
Comparative Analysis: Differentiating the Tert-Butoxy Linkage
Objective comparison with structurally similar functional groups is essential for confident assignment. The following table summarizes the key distinguishing IR features.
| Functional Group | Example Compound | Key Distinguishing IR Bands (cm⁻¹) | Notes |
| Tert-Butoxy Ether | Methyl Tert-Butyl Ether | ~1200 (s), ~1085 (s), ~850 (m) | Multiple strong C-O-C stretching bands due to branching. Absence of O-H and C=O bands.[2] |
| Simple Aliphatic Ether | Diethyl Ether | ~1120 (s) | Typically a single, strong C-O-C asymmetric stretching band.[5][6] |
| Tertiary Alcohol | Tert-Butanol | ~3400 (broad, s), ~1200 (s) | Presence of a very prominent, broad O-H stretching band is the primary differentiator. Also shows a strong C-O stretch.[7][8] |
| Aryl Alkyl Ether | Anisole | ~1250 (s), ~1040 (s) | Two distinct bands for the asymmetric C(aryl)-O and C(alkyl)-O stretches.[5][6] |
| Tert-Butyl Ester | Tert-Butyl Acetate | ~1740 (s, sharp), ~1250 (s), ~1150 (s) | The presence of an intense, sharp carbonyl (C=O) band is the definitive feature of an ester.[5][9] |
Intensity abbreviations: (s) = strong, (m) = medium, (v) = variable
Visualizing Structure-Spectra Correlations
The relationship between the molecular structure of a tert-butoxy ether and its primary IR absorptions can be visualized as follows.
Caption: Correlation between the tert-butoxy ether functional group and its key IR bands.
Experimental Protocol: FT-IR Analysis of a Liquid Sample
This protocol outlines the standard procedure for acquiring a high-quality FT-IR spectrum of a liquid sample, such as a reaction product containing a tert-butoxy ether.
Objective: To obtain a transmission IR spectrum to identify the characteristic bands of a tert-butoxy ether linkage.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Materials:
-
Liquid sample (e.g., purified reaction product)
-
Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates
-
Pasteur pipette
-
Volatile solvent for cleaning (e.g., anhydrous dichloromethane or hexane)
-
Kimwipes
Workflow Diagram:
Caption: Step-by-step workflow for acquiring an FT-IR spectrum of a liquid sample.
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum:
-
Carefully handle the salt plates by their edges to avoid moisture from fingers.
-
Place the empty, clean salt plate assembly (or the empty ATR crystal) in the sample holder.
-
Acquire a background spectrum. This is a critical step as the instrument will digitally subtract this from the sample spectrum.
-
-
Sample Preparation (Thin Film Method):
-
Remove the salt plates from the spectrometer.
-
Using a clean Pasteur pipette, place one small drop of the liquid sample onto the center of one salt plate.
-
Gently place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
-
Sample Spectrum Acquisition:
-
Carefully place the "sandwich" cell into the sample holder in the spectrometer.
-
Acquire the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be displayed in terms of percent transmittance versus wavenumber (cm⁻¹).
-
Use the software's tools to label the peaks of interest.
-
Compare the positions and relative intensities of the observed bands with the reference data for tert-butoxy ethers and potential side products or starting materials. Specifically, look for the characteristic triplet of bands around 1200, 1085, and 850 cm⁻¹.
-
-
Cleanup:
-
Disassemble the salt plates.
-
Clean the plates thoroughly by rinsing with a volatile organic solvent and gently wiping with a soft Kimwipe.
-
Store the plates in a desiccator to protect them from atmospheric moisture.
-
References
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
-
University of Calgary. Infrared Spectroscopy: Esters. Retrieved from [Link]
-
Morsch, L., et al. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Infrared Spectroscopy.
-
Lalmuanpuia, R., & Lalthanpuii, L. (2015, December 15). Detection of Methyl tert-butyl Ether (MTBE) in Gasoline Fuel using FTIR: ATR spectroscopy. International Science Congress Association. Retrieved from [Link]
-
NIST. tert-Butyl methyl ether. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]
-
NIST. 2-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
UCLA Chemistry. IR Absorption Table. Retrieved from [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. Retrieved from [Link]
Sources
- 1. tert-Butyl Ethers [organic-chemistry.org]
- 2. isca.me [isca.me]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Propanol, 2-methyl- [webbook.nist.gov]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to Validating the Structure of 2-tert-butoxy Pyrimidines via ¹³C NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. Pyrimidine derivatives, a class of compounds with significant therapeutic potential, often present challenges in structural elucidation due to the potential for isomeric substitution patterns. This guide provides an in-depth technical comparison and a validated experimental workflow for confirming the structure of 2-tert-butoxy pyrimidine, with a comparative analysis against its 4- and 5-isomers, leveraging the power of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge of Isomerism in Substituted Pyrimidines
The synthesis of monosubstituted pyrimidines can often lead to a mixture of isomers, or a single isomer whose precise substitution pattern is uncertain. For instance, the introduction of a tert-butoxy group onto the pyrimidine ring could result in 2-tert-butoxy, 4-tert-butoxy, or 5-tert-butoxy pyrimidine. Distinguishing between these isomers is critical, as their biological activities and physicochemical properties can differ significantly. While various analytical techniques can provide pieces of the structural puzzle, ¹³C NMR spectroscopy offers a direct and information-rich method for unambiguous assignment.
The Power of ¹³C NMR in Structure Elucidation
¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. In the context of substituted pyrimidines, the position of the tert-butoxy group dramatically alters the electronic distribution within the pyrimidine ring, leading to distinct and predictable patterns in the ¹³C NMR spectrum.
Understanding Substituent Effects on the Pyrimidine Ring
The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. The introduction of an electron-donating group, such as a tert-butoxy group (-O-t-Bu), significantly perturbs the electron density at different ring positions. This perturbation is the key to distinguishing between the 2-, 4-, and 5-isomers.
The oxygen atom of the tert-butoxy group can donate electron density to the pyrimidine ring through resonance (a mesomeric effect), while also exerting an electron-withdrawing inductive effect due to its high electronegativity. The interplay of these effects, which varies depending on the substituent's position relative to the nitrogen atoms, results in characteristic upfield (shielding) or downfield (deshielding) shifts of the pyrimidine ring carbons.
Comparative Analysis of tert-butoxy Pyrimidine Isomers
| Carbon Position | Pyrimidine (Experimental) | 2-tert-butoxy Pyrimidine (Predicted) | 4-tert-butoxy Pyrimidine (Predicted) | 5-tert-butoxy Pyrimidine (Predicted) |
| C2 | 157.4 ppm | ~165-170 ppm (ipso-carbon, deshielded) | ~158-162 ppm (para-like to O, shielded) | ~155-159 ppm (meta-like to O) |
| C4 | 158.4 ppm | ~158-162 ppm (ortho-like to O, shielded) | ~168-173 ppm (ipso-carbon, deshielded) | ~156-160 ppm (ortho-like to O, shielded) |
| C5 | 121.8 ppm | ~110-115 ppm (para-like to O, shielded) | ~108-113 ppm (ortho-like to O, shielded) | ~145-150 ppm (ipso-carbon, deshielded) |
| C6 | 158.4 ppm | ~158-162 ppm (ortho-like to O, shielded) | ~156-160 ppm (meta-like to O) | ~156-160 ppm (ortho-like to O, shielded) |
| C(CH₃)₃ | - | ~80-85 ppm (quaternary) | ~80-85 ppm (quaternary) | ~80-85 ppm (quaternary) |
| C(CH₃)₃ | - | ~28-32 ppm (methyls) | ~28-32 ppm (methyls) | ~28-32 ppm (methyls) |
Rationale for Predicted Shifts:
-
Ipso-Carbon (Carbon directly attached to the substituent): The carbon atom directly bonded to the oxygen of the tert-butoxy group (the ipso-carbon) is expected to be significantly deshielded (shifted downfield to a higher ppm value) due to the high electronegativity of the oxygen atom. This effect is most pronounced for the substituted carbon in each isomer (C2, C4, or C5).
-
Ortho and Para Positions: The electron-donating resonance effect of the oxygen atom increases the electron density at the ortho and para positions relative to the substituent. This increased electron density leads to shielding (an upfield shift to a lower ppm value) of these carbons.
-
Meta Positions: The meta positions are least affected by the resonance effect and primarily experience the weaker inductive effect of the oxygen, resulting in smaller changes in their chemical shifts compared to the unsubstituted pyrimidine.
Based on these principles, the ¹³C NMR spectrum of each isomer is predicted to have a unique pattern of chemical shifts for the pyrimidine ring carbons, allowing for their unambiguous differentiation.
Experimental Protocol for ¹³C NMR Analysis
To obtain high-quality, reproducible ¹³C NMR data for the structural validation of tert-butoxy pyrimidines, the following experimental protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.[3][4]
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.[5]
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Use a modern NMR spectrometer with a field strength of at least 400 MHz for protons (¹H) for optimal sensitivity and dispersion.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0 to 220 ppm).[6]
-
Acquisition Time: A typical acquisition time is 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration, especially for quaternary carbons.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans should be sufficient.
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Advanced 2D NMR Techniques for Confirmation
For complex cases or to provide an additional layer of certainty in the structural assignment, two-dimensional (2D) NMR experiments are invaluable.[7][8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This is extremely useful for assigning the protonated carbons in the pyrimidine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, correlations between the methyl protons of the tert-butoxy group and the ipso-carbon of the pyrimidine ring can definitively establish the point of attachment.
Visualizing the Validation Workflow
The following diagrams, generated using Graphviz, illustrate the structural isomers and the logical workflow for their differentiation using ¹³C NMR.
Caption: Potential isomeric products from the synthesis of tert-butoxy pyrimidine.
Caption: Workflow for structural validation using ¹³C NMR spectroscopy.
Conclusion
The structural validation of substituted pyrimidines is a critical step in chemical research and drug development. ¹³C NMR spectroscopy, through the careful analysis of chemical shifts and the application of established substituent effect principles, provides a robust and reliable method for the unambiguous differentiation of isomers. By following the detailed experimental protocol and utilizing advanced 2D NMR techniques when necessary, researchers can confidently confirm the structure of 2-tert-butoxy pyrimidine and other related heterocyclic compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
University of Sheffield. NMR Sample Preparation. Available from: [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]
-
École Polytechnique Fédérale de Lausanne. NMR sample preparation. Available from: [Link]
-
Kaderli, S. et al. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 748-755. Available from: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
-
University of California, Riverside. Sample Preparation and Positioning - NMR. Available from: [Link]
-
Gronowska, J. et al. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 11-23. Available from: [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]
-
Kruszyk, M. et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4628-4635. Available from: [Link]
-
LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
-
Silva, A. M. S. et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-445. Available from: [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Zhang, J. et al. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available from: [Link]
-
Burdzhiev, N. et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(19), 5894. Available from: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ou.edu [ou.edu]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. creative-biostructure.com [creative-biostructure.com]
A Researcher's Guide to the Melting Point Determination of 4-Bromo-2-(tert-butoxy)pyrimidine and its Structural Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its purity and identity. This guide presents a comprehensive protocol for the determination of the melting point of 4-Bromo-2-(tert-butoxy)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry. Due to the absence of a readily available literature value for its melting point, this guide provides a framework for its experimental determination and a comparative analysis with structurally related pyrimidine derivatives.
The Significance of Melting Point in Pharmaceutical Research
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon that is invaluable for assessing the purity of a synthesized compound. Furthermore, a consistent and sharp melting point serves as a crucial parameter for the identification and characterization of a new molecule, complementing spectroscopic data.
Comparative Analysis of Substituted Pyrimidines
To provide context for the experimental determination of the melting point of 4-Bromo-2-(tert-butoxy)pyrimidine, a comparative analysis with its structural analogs is essential. The following table summarizes the available melting point data for selected pyrimidine derivatives. The inclusion of compounds with varying substituents at the 2- and 4-positions of the pyrimidine ring allows for an exploration of structure-property relationships.
| Compound Name | Structure | Melting Point (°C) | Physical State at Room Temp. |
| 4-Bromo-2-(tert-butoxy)pyrimidine | 4-Bromo-2-(tert-butoxy)pyrimidine | To be determined | Solid (presumed) |
| 2,4-Dibromopyrimidine | 2,4-Dibromopyrimidine | 65 - 73[1][2] | Yellow solid[1] |
| 4-Bromopyrimidine | 4-Bromopyrimidine | Not specified (solid) | Solid |
| 2,4,6-Tri-tert-butylpyrimidine | 2,4,6-Tri-tert-butylpyrimidine | 77 - 80[3] | White or colorless solid[4] |
| 2-(tert-Butoxy)pyridine | 2-(tert-Butoxy)pyridine | Not applicable | Liquid[5] |
The variation in melting points among these analogs can be attributed to differences in molecular weight, polarity, and crystal lattice packing efficiency, all influenced by the nature of the substituents. For instance, the presence of two bromine atoms in 2,4-dibromopyrimidine contributes to a higher molecular weight and stronger intermolecular forces compared to a single bromine atom, likely influencing its melting point. The bulky tert-butyl groups in 2,4,6-tri-tert-butylpyrimidine can affect crystal packing, leading to its specific melting range. The liquid state of 2-(tert-butoxy)pyridine at room temperature highlights the significant impact of the substituent at the 2-position on the physical properties.
Experimental Protocol for Melting Point Determination
The following protocol outlines the capillary method for determining the melting point of 4-Bromo-2-(tert-butoxy)pyrimidine and its solid analogs. This method is widely adopted due to its simplicity and accuracy.[6]
Materials and Apparatus
-
4-Bromo-2-(tert-butoxy)pyrimidine (and analog compounds)
-
Melting point apparatus (e.g., digital melting point apparatus)[7][8][9]
-
Capillary tubes (closed at one end)[10]
-
Mortar and pestle
-
Spatula
-
Watch glass
Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the sample of 4-Bromo-2-(tert-butoxy)pyrimidine is a fine, dry powder. If necessary, gently grind the crystals using a clean mortar and pestle.[10]
-
Place a small amount of the powdered sample onto a clean watch glass.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap the closed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[10]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[7]
-
If the approximate melting point is unknown, a rapid preliminary heating (e.g., 10-20 °C/min) can be performed to obtain an estimated range.
-
For an accurate measurement, set the heating rate to a slow, constant value, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.[11]
-
Observe the sample through the magnifying lens of the apparatus.
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the entire solid has transformed into a clear liquid (the clear point).[11]
-
The melting point is reported as the range between the onset and clear point temperatures.
-
-
Comparative Analysis:
-
Repeat the procedure for the selected structural analogs (e.g., 2,4-dibromopyrimidine) to obtain experimental values for comparison.
-
Compare the experimentally determined melting points with literature values where available.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the melting point determination workflow.
Caption: Experimental workflow for melting point determination.
Interpreting the Results and Causality
The experimentally determined melting point of 4-Bromo-2-(tert-butoxy)pyrimidine will provide a crucial data point for its characterization. A sharp melting range (typically 0.5-2 °C) will be indicative of a high degree of purity. A broader range would suggest the presence of impurities, necessitating further purification steps.
By comparing the melting point of the target compound with its analogs, researchers can draw valuable structure-activity relationships. For example, the replacement of a bromine atom with a bulky tert-butoxy group is expected to significantly alter the molecule's polarity, size, and ability to pack in a crystal lattice, thereby influencing its melting point. These insights are critical in the field of drug design, where minor structural modifications can have profound effects on a molecule's physicochemical properties and, consequently, its biological activity and formulation characteristics.
Trustworthiness and Self-Validation
The reliability of the melting point determination is ensured by adherence to a standardized protocol and proper calibration of the apparatus. It is recommended to calibrate the melting point apparatus periodically using certified reference standards with known melting points.[12] For a self-validating system, performing multiple measurements for each compound and ensuring reproducibility of the results is crucial. Any significant deviation from expected trends based on structural analysis should prompt a re-evaluation of the sample's purity or the experimental technique.
References
-
Melting point determination. (n.d.). Retrieved February 15, 2026, from [Link]
-
Melting Point Determination / General Tests. (n.d.). Retrieved February 15, 2026, from [Link]
-
Digital Melting Point Apparatus - Cole-Parmer. (n.d.). Retrieved February 15, 2026, from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Retrieved February 15, 2026, from [Link]
-
Operation Instructions for INE-WRS-1B Digital Melting Point Apparatus - MRC. (n.d.). Retrieved February 15, 2026, from [Link]
-
DIGITAL MELTING POINT APPARATUS - Contech Weighing Scales. (n.d.). Retrieved February 15, 2026, from [Link]
-
Melting Point Device 153-819 - Amazon S3. (n.d.). Retrieved February 15, 2026, from [Link]
-
Melting Point Apparatus SMP40. (n.d.). Retrieved February 15, 2026, from [Link]
-
4-bromo-2,6-diethoxypyrimidine - C8H11BrN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved February 15, 2026, from [Link]
-
4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
2,4,6-Tri-tert-butylpyrimidine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
2,4-Diaminopyrimidine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
PHYSICAL AND ANALYTICAL CHEMISTRY - Bulletin of the Karaganda university. (2023, April 24). Retrieved February 15, 2026, from [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1) - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]
-
(2Z)-3-bromo-4-methoxy-2-pentene - Chemical Synthesis Database. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3921-01-5 CAS MSDS (2,4-DIBROMOPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,4,6-三叔丁基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]
- 5. 2-(tert-Butoxy)pyridine | 83766-88-5 [sigmaaldrich.com]
- 6. westlab.com [westlab.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. contechweighingscales.com [contechweighingscales.com]
- 9. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. thinksrs.com [thinksrs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
4-Bromo-2-(tert-butoxy)pyrimidine proper disposal procedures
Executive Directive: Operational Safety & Compliance
Immediate Action Required: Treat 4-Bromo-2-(tert-butoxy)pyrimidine as a Halogenated Organic waste stream with specific Acid-Sensitivity protocols.
This guide supersedes generic waste handling instructions. Due to the specific tert-butoxy moiety, this compound is prone to acid-catalyzed cleavage, which can generate isobutylene gas and increase internal container pressure. Under no circumstances should this compound be commingled with acidic waste streams. [1]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile to ensure accurate waste stream categorization.
| Property | Specification | Operational Implication |
| Chemical Name | 4-Bromo-2-(tert-butoxy)pyrimidine | Primary identifier for waste tags. |
| CAS Number | 959240-97-2 | Use for specific EHS inventory tracking. |
| Molecular Formula | C₈H₁₁BrN₂O | Halogenated: Contains Bromine.[2][3] |
| Functional Groups | Pyrimidine ring, tert-Butyl ether, Bromide | Acid Sensitive: tert-Butyl ethers cleave in acid. |
| Physical State | Solid (typically) or Solution | Determines container type (Wide-mouth vs. Carboy). |
| Primary Hazards | Irritant (Skin/Eye), Harmful if Swallowed | Standard PPE (Nitrile gloves, eye protection) required. |
The Mechanism of Hazard: Why Segregation Matters
As a scientist, you must understand the causality behind the protocol. Disposal is not just about "throwing it away"; it is about preventing uncontrolled chemical reactions in the waste container.
-
The Halogen Factor: The presence of the bromine atom necessitates high-temperature incineration with flue gas scrubbing. Disposing of this in non-halogenated streams (e.g., with acetone or methanol) can result in regulatory fines and damage to standard incinerators not equipped to handle HBr generation [1].
-
The tert-Butoxy Risk (Acid Sensitivity): The tert-butoxy group is an acid-labile protecting group. If this waste is accidentally poured into a container with acidic aqueous waste (e.g., TFA, HCl, Acetic Acid), it creates a risk of hydrolysis.
-
Reaction:
-
Consequence: Evolution of isobutylene gas in a sealed waste container leads to pressure buildup, potential rupture, and aerosolization of hazardous waste [2].
-
Disposal Workflow: Step-by-Step Protocol
Phase A: Segregation & Preparation
-
Isolate the Stream: Designate a specific waste container for "Halogenated Organics." [4]
-
Verify pH Compatibility: Ensure the receiving container is neutral or slightly alkaline. NEVER add to a container labeled "Acid Waste."
-
Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with halogenated streams (e.g., DCM, Chloroform, Ethyl Acetate). Avoid mixing with strong oxidizers.[4]
Phase B: Containment
-
For Solids (Pure Compound):
-
Collect solid waste in a dedicated, sealable wide-mouth jar (HDPE or Glass).
-
Do not dissolve solely for the purpose of disposal unless required by local EHS policy. Solid waste incineration is often more cost-effective.
-
-
For Solutions (Reaction Mixtures/Mother Liquors):
-
Use a safety-coated glass or HDPE carboy.
-
Leave at least 10% headspace to accommodate thermal expansion.
-
Phase C: Labeling & Documentation
-
Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.[1]
-
Constituents: List "4-Bromo-2-(tert-butoxy)pyrimidine" explicitly. Do not use abbreviations like "Start Mat." or "Rxn Mix."
-
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for safe disposal.
Figure 1: Decision tree for the segregation and disposal of 4-Bromo-2-(tert-butoxy)pyrimidine, highlighting the critical acid-neutralization step.
Emergency Spill Procedures
In the event of a benchtop spill, execute the following S.P.I.R. protocol:
-
S ecure the Area: Alert nearby personnel and cordon off the immediate vicinity.
-
P PE Assessment: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>100g) or outside a hood, consider respiratory protection (N95 or half-mask with organic vapor cartridges).
-
I solate & Absorb:
-
R eport: Place waste in a sealed bag/container, label as "Spill Debris - Halogenated," and contact EHS.
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents. Available at: [Link]
-
Vanderbilt University Medical Center. Chemical Compatibility Chart: Ethers and Acids. Available at: [Link]
-
National Institutes of Health (NIH) PubChem. 4-Bromo-2-chloropyrimidine (Analogous Structure Safety Data). Available at: [Link]
-
Princeton University EHS. Waste Removal and Management Guidelines. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. case.edu [case.edu]
- 3. vumc.org [vumc.org]
- 4. bucknell.edu [bucknell.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
